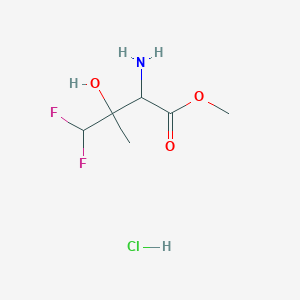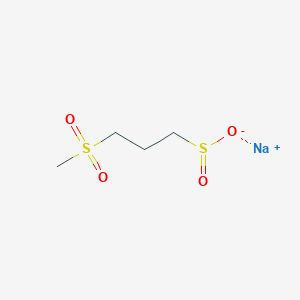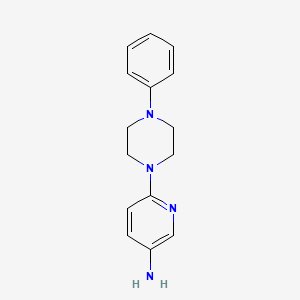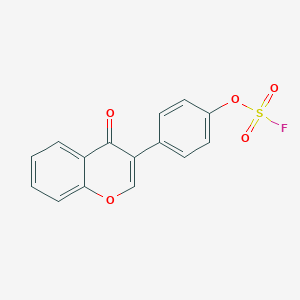
3-(4-Fluorosulfonyloxyphényl)-4-oxochromene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluorosulfonyloxyphenyl)-4-oxochromene is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a chromene backbone with a fluorosulfonyloxyphenyl group, making it a versatile molecule for various chemical reactions and applications.
Applications De Recherche Scientifique
3-(4-Fluorosulfonyloxyphenyl)-4-oxochromene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl derivatives are effective.
Industry: The compound is used in the development of advanced materials and as a precursor for various industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4-hydroxyphenylchromene with fluorosulfonyl chloride (FSO2Cl) under photoredox conditions . The reaction is facilitated by a catalyst such as fac-Ir(ppy)3, which helps in the generation of fluorosulfonyl radicals .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced photoredox systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the safety and scalability of the production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Fluorosulfonyloxyphenyl)-4-oxochromene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The fluorosulfonyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include sulfonyl derivatives, hydroxy derivatives, and various substituted chromenes, depending on the reaction conditions and reagents used.
Mécanisme D'action
The mechanism of action of 3-(4-Fluorosulfonyloxyphenyl)-4-oxochromene involves its interaction with specific molecular targets. The fluorosulfonyloxy group can form strong bonds with nucleophilic sites on enzymes and proteins, leading to inhibition or modification of their activity. The chromene backbone allows for additional interactions with biological molecules, enhancing its overall efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Sulfonyloxyphenyl)-4-oxochromene: Lacks the fluorine atom, which may affect its reactivity and biological activity.
3-(4-Fluorophenyl)-4-oxochromene: Lacks the sulfonyloxy group, which reduces its potential for certain chemical reactions.
4-Oxo-4H-chromene-3-sulfonyl fluoride: Similar structure but with different functional groups, leading to varied applications.
Uniqueness
3-(4-Fluorosulfonyloxyphenyl)-4-oxochromene is unique due to the presence of both the fluorosulfonyloxy group and the chromene backbone. This combination provides a versatile platform for chemical modifications and enhances its potential for various applications in research and industry.
Propriétés
IUPAC Name |
3-(4-fluorosulfonyloxyphenyl)-4-oxochromene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FO5S/c16-22(18,19)21-11-7-5-10(6-8-11)13-9-20-14-4-2-1-3-12(14)15(13)17/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPHXWFRKIVZPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)OS(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
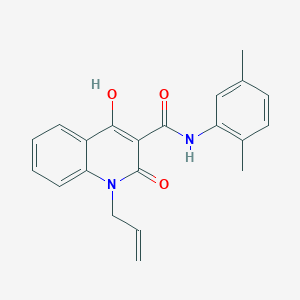
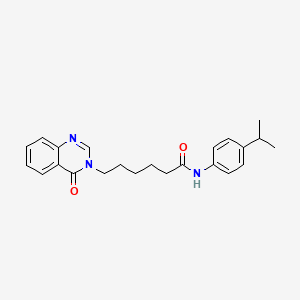
![6-Hexyl-7-hydroxy-3-(5-p-tolyl-[1,3,4]oxadiazol-2-yl)-chromen-2-one](/img/structure/B2399501.png)
![ethyl 2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2399503.png)


![(1,5-Dimethylpyrazol-3-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2399511.png)
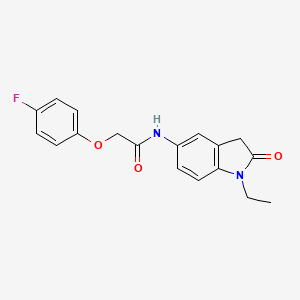
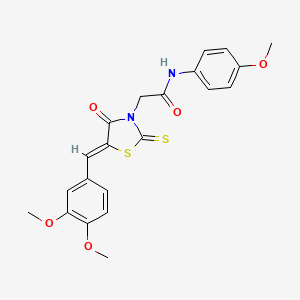
![(5-Bromopyridin-3-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2399517.png)
![2-((6-(3-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2399518.png)
